molecular formula C15H19N3OS B3376592 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1212238-62-4

4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3376592
CAS RN: 1212238-62-4
M. Wt: 289.4 g/mol
InChI Key: BMFYLIVNFBIFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (BFTT) is a novel synthetic compound that has been studied for its potential application in scientific research. BFTT is a thiol-containing heterocycle that has been found to possess a range of biochemical and physiological effects. This compound has been studied for its ability to modulate the activity of various enzymes and proteins, as well as its potential to act as an antioxidant.

Mechanism of Action

The mechanism of action of 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it has been suggested that the compound modulates the activity of various enzymes and proteins by binding to them and altering their structure or activity. 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has also been found to act as an antioxidant, scavenging reactive oxygen species and preventing them from causing damage to cells and tissue.
Biochemical and Physiological Effects
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has been found to possess a range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and proteins, including the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has also been found to possess anti-cancer properties, as it has been found to inhibit the growth of various cancer cell lines. In addition, 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has been found to possess antioxidant properties, protecting cells and tissue from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages. 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is commercially available and can be synthesized in a few hours with a good yield. In addition, 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has been found to possess a range of biochemical and physiological effects, making it a useful tool for studying the activity of various enzymes and proteins.
However, there are also some limitations to the use of 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments. 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a synthetic compound, and its mechanism of action is not yet fully understood. In addition, 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has not been extensively studied for its potential toxicity, so its safety in laboratory experiments is not yet known.

Future Directions

The potential future directions for the use of 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in scientific research include further studies to elucidate its mechanism of action and to assess its safety for use in laboratory experiments. In addition, 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol could be studied for its potential use in the development of novel therapeutic agents, as it has been found to possess anti-cancer and antioxidant properties. 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol could also be studied for its potential use in the development of new diagnostic agents, as it has been found to modulate the activity of various enzymes and proteins. Finally, 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol could be studied for its potential use in the development of new food additives and preservatives, as it has been found to possess antioxidant properties.

Scientific Research Applications

4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential application in scientific research. It has been found to modulate the activity of various enzymes and proteins, including the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has also been found to act as an antioxidant, protecting cells and tissue from oxidative damage. In addition, 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has been found to possess anti-cancer properties, as it has been found to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

4-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9(12-8-10-4-5-11(12)7-10)18-14(16-17-15(18)20)13-3-2-6-19-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFYLIVNFBIFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)N3C(=NNC3=S)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

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